4-chloro-1-cycloheptyl-1H-pyrazol-3-amine
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Overview
Description
4-chloro-1-cycloheptyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C10H16ClN3. It is a member of the pyrazole family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science . This compound is characterized by a pyrazole ring substituted with a chlorine atom and a cycloheptyl group, making it a unique and valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-cycloheptyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the [3+2] cycloaddition reaction of diazo compounds with alkynes, which forms the pyrazole ring . The reaction conditions often include the use of catalysts such as silver or copper to facilitate the cycloaddition process. Additionally, the substitution of the chlorine atom can be achieved through halogenation reactions using reagents like N-chlorosuccinimide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated synthesis systems to maintain consistent reaction parameters and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-cycloheptyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, amine derivatives, and substituted pyrazoles, which can be further utilized in various applications .
Scientific Research Applications
4-chloro-1-cycloheptyl-1H-pyrazol-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-chloro-1-cycloheptyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exhibiting anti-inflammatory properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1-cyclopentyl-1H-pyrazol-3-amine: Similar structure but with a cyclopentyl group instead of a cycloheptyl group.
4-chloro-1-heptyl-1H-pyrazol-3-amine: Similar structure but with a heptyl group instead of a cycloheptyl group.
Uniqueness
4-chloro-1-cycloheptyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cycloheptyl group can influence the compound’s steric and electronic characteristics, making it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C10H16ClN3 |
---|---|
Molecular Weight |
213.71 g/mol |
IUPAC Name |
4-chloro-1-cycloheptylpyrazol-3-amine |
InChI |
InChI=1S/C10H16ClN3/c11-9-7-14(13-10(9)12)8-5-3-1-2-4-6-8/h7-8H,1-6H2,(H2,12,13) |
InChI Key |
RRULMXFDEGPUGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)N2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
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